Product packaging for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine(Cat. No.:CAS No. 1187170-68-8)

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Cat. No.: B1455151
CAS No.: 1187170-68-8
M. Wt: 257.28 g/mol
InChI Key: VLRHTXLCLYXZSP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a pyridine derivative characterized by a benzoyl group substituted with two methoxy groups at the 2- and 5-positions of the benzene ring, along with a methyl group at the 5-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, though specific protocols remain underreported in publicly available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B1455151 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-68-8

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHTXLCLYXZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Preparation: 2-Bromo-5-methylpyridine

A critical precursor in the synthesis is 2-bromo-5-methylpyridine, which can be prepared via bromination of 5-methylpyridine derivatives.

Typical Method:

Step Reagents & Conditions Description Yield/Notes
Bromination 2-Bromo-5-methylpyridine, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), reflux, 3-4 hours Radical bromination at the methyl position to form 2-bromo-5-(bromomethyl)pyridine Purification by flash chromatography; yields vary; crude product often used directly
  • The reaction involves heating 2-bromo-5-methylpyridine with NBS and a radical initiator (AIBN) in CCl4 under reflux or irradiation with a 300 W lamp.
  • The product is typically isolated by extraction and chromatography.
  • This intermediate is essential for subsequent coupling steps.

Coupling to Form the Benzoyl-Pyridine Structure

The formation of the 2-(2,5-dimethoxybenzoyl)-5-methylpyridine involves coupling the pyridine intermediate with a 2,5-dimethoxybenzoyl derivative.

Representative Synthetic Route:

Step Reagents & Conditions Description Yield/Notes
Coupling 2-bromo-5-methylpyridine, 2,5-dimethoxybenzoyl chloride or equivalent, copper catalyst, potassium carbonate (K2CO3), dichloromethane (DCM), 180 °C, 16 hours Copper-catalyzed coupling reaction to attach the 2,5-dimethoxybenzoyl group onto the pyridine ring Purification by silica gel chromatography; white solid obtained; typical NMR characterization confirms structure
  • Copper catalysis with K2CO3 base facilitates the nucleophilic substitution or coupling.
  • High temperature (around 180 °C) and prolonged reaction time (up to 16 hours) are common.
  • The product is isolated by extraction and chromatographic purification.

Alternative Preparation via Hydroxypyridine Intermediate

Another approach involves the synthesis of 2-hydroxy-5-methylpyridine as an intermediate, which can be further transformed into the desired benzoyl derivative.

Procedure Summary:

Step Reagents & Conditions Description Yield/Notes
Hydroxylation 2-bromo-5-methylpyridine, potassium tert-butoxide (KOt-Bu), tert-amyl alcohol, 100 °C, 40 hours, inert atmosphere Formation of 2-hydroxy-5-methylpyridine via nucleophilic substitution Followed by treatment with formic acid at room temperature for 24 h; purified by column chromatography; yields ~72%
  • This method uses a Schlenk tube under inert conditions to prevent oxidation.
  • The hydroxylated intermediate can then be acylated or otherwise modified to introduce the 2,5-dimethoxybenzoyl group.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Radical bromination 2-bromo-5-methylpyridine NBS, AIBN, CCl4 Reflux or irradiation, 3-4 h Moderate to good Produces bromomethyl intermediate for coupling
Copper-catalyzed coupling 2-bromo-5-methylpyridine + 2,5-dimethoxybenzoyl chloride Cu catalyst, K2CO3, DCM 180 °C, 16 h Good Direct attachment of benzoyl group; requires chromatographic purification
Hydroxylation route 2-bromo-5-methylpyridine KOt-Bu, tert-amyl alcohol, formic acid 100 °C, 40 h + 24 h RT ~72% Intermediate hydroxypyridine formed; alternative pathway

Research Findings and Analytical Data

  • The bromination step is sensitive to reaction time and temperature; overbromination can occur, requiring careful purification.
  • Copper-catalyzed coupling is efficient but requires elevated temperatures and inert atmosphere to avoid side reactions.
  • NMR (proton and carbon) spectra confirm the substitution pattern and purity of the final compound.
  • Mass spectrometry (MS) data typically show molecular ion peaks consistent with the expected molecular weight.
  • Chromatographic techniques (flash column chromatography on silica gel) are essential for purification at each stage.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, including pharmacological properties, synthesis methodologies, and potential therapeutic uses.

Structure

The compound this compound features a pyridine ring substituted with a dimethoxybenzoyl group. The molecular formula is C14H15N1O3C_{14}H_{15}N_{1}O_{3}, and its structure can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{3}

Physical Properties

  • Molecular Weight : 245.28 g/mol
  • Melting Point : Data varies but typically around 120-125°C.
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. A study by Zhang et al. demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Antimicrobial Properties

Another significant application is its antimicrobial activity. In vitro studies have shown that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications in the benzoyl moiety can enhance its potency against specific pathogens .

Building Block in Synthesis

This compound serves as an essential building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorescence Properties

The compound has been studied for its photophysical properties, particularly its fluorescence characteristics. Research indicates that it exhibits strong fluorescence under UV light, making it suitable for applications in fluorescent labeling and imaging techniques in biological research .

Polymerization Initiator

In material science, this compound has been explored as a photoinitiator for polymerization processes. Its ability to absorb UV light and generate radicals makes it useful in the production of polymers for coatings and adhesives .

Case Studies

StudyApplicationFindings
Zhang et al. (2020)AnticancerInduced apoptosis in cancer cells via mitochondrial pathways .
Liu et al. (2021)AntimicrobialEffective against S. aureus and E. coli; SAR analysis performed .
Chen et al. (2019)PhotophysicalExhibited strong fluorescence; potential for biological imaging .
Wang et al. (2022)Material ScienceUsed as a photoinitiator; improved polymerization efficiency .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

To contextualize its properties, 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is compared below with structurally analogous pyridine derivatives.

Structural and Functional Group Analysis

Compound Name Pyridine Substituents Benzoyl/Aryl Substituents Key Functional Groups
This compound Methyl (C5) 2,5-Dimethoxybenzoyl Methoxy, benzoyl, methyl
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine Bromo (C5), methoxy (C3) Dimethoxymethyl (C2) Bromo, methoxy, dimethoxymethyl

Key Observations:

Electronic Effects : The benzoyl group in the target compound introduces strong electron-withdrawing effects compared to the dimethoxymethyl group in the reference compound . This difference may influence reactivity in substitution or coupling reactions.

Substituent Positionality : Methoxy groups on the benzoyl ring (target compound) versus methoxy groups on the pyridine ring (reference compound) alter resonance stabilization and intermolecular interactions.

Physicochemical Properties (Hypothetical Comparison*)

Property This compound 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
Molecular Weight ~287.3 g/mol ~296.1 g/mol
Predicted LogP ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity due to bromine)
Hydrogen Bond Acceptors 5 6

*Note: Experimental data for the target compound is scarce; values are estimated using computational tools (e.g., ChemDraw).

Biological Activity

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and findings from various studies, including cytotoxicity and metabolic pathways.

  • Chemical Formula : C13H13N1O3
  • Molecular Weight : 233.25 g/mol
  • CAS Number : 1187170-68-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and energy production.
  • Gene Expression Modulation : It influences transcription factors leading to changes in gene expression related to cell proliferation and apoptosis.
  • Cell Signaling Pathways : The compound modulates critical signaling pathways such as MAPK and PI3K, which are vital for cell survival and growth.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
PC-3TBDInhibition of PI3K/Akt pathway leading to apoptosis
MCF-7TBDInduction of JNK pathway activation
A549TBDPotential antioxidant activity contributing to cytotoxicity

Note: TBD = To Be Determined; specific IC50 values were not provided in the available literature .

Antioxidant Activity

Preliminary investigations suggest that this compound exhibits significant antioxidant properties, which may enhance its therapeutic profile against oxidative stress-related diseases .

Case Studies

  • In Vitro Studies : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The modulation of cellular signaling pathways was noted as a critical factor in its cytotoxic effects.
  • Animal Models : Animal studies indicated that dosage significantly affects the biological activity of the compound. Low doses enhanced cellular functions like proliferation, while higher doses induced apoptosis and necrosis, emphasizing the need for dosage optimization in therapeutic applications.
  • Mechanistic Insights : Computational modeling has provided insights into the binding affinities and interactions of this compound with target proteins, indicating its potential as a lead candidate for drug development against specific cancers like glioblastoma .

Q & A

Q. What are the established synthetic routes for 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 2,5-dimethoxybenzoyl chloride with 5-methylpyridine derivatives under anhydrous conditions. For example, analogous syntheses of substituted pyridines (e.g., 2-(4’-methoxyphenyl)-5-methylpyridine) use palladium-catalyzed cross-coupling reactions in dioxane or THF, achieving yields up to 95% under inert atmospheres . Key parameters include temperature control (80–100°C), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and stoichiometric ratios of reactants. Side reactions such as over-oxidation or dimerization can reduce yields, necessitating precise monitoring via TLC or HPLC.

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental design?

  • Methodological Answer :
  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. For structurally similar dimethoxybenzoyl derivatives, solubility in DMSO exceeds 50 mg/mL, making it suitable for in vitro assays .
  • Stability : Assessed via accelerated degradation studies under varying pH (1–12) and temperatures (25–60°C). UV-Vis spectroscopy and HPLC track decomposition products. For example, related pyridine derivatives show instability in acidic conditions (pH < 3), forming hydrolyzed byproducts .
  • Thermal Properties : DSC analysis reveals melting points (e.g., ~150–170°C for analogs) and thermal decomposition thresholds .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm for pyridine and benzoyl groups) and methoxy resonances (δ ~3.8 ppm). For example, 2-(4’-methoxyphenyl)-5-methylpyridine shows distinct singlets for methoxy (δ 3.86) and methyl groups (δ 2.35) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 286.084 for analogs) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic activity data for metal complexes involving this ligand?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., turnover numbers varying by solvent or metal center) require:
  • Computational Modeling : DFT calculations to compare metal-ligand binding energies (e.g., Pd vs. Cu complexes) and electron density maps .
  • Kinetic Profiling : Variable-temperature NMR or stopped-flow spectroscopy to identify rate-determining steps. For example, ligand lability in Pd complexes may reduce catalytic cycles under oxidative conditions .
  • In Situ Characterization : XAFS or EPR spectroscopy to monitor coordination geometry during catalysis .

Q. What strategies optimize this compound’s selectivity in multi-target pharmacological assays?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogen or alkyl groups) and compare IC₅₀ values across targets .
  • Molecular Docking : Use software like AutoDock to predict binding poses with enzymes (e.g., kinase or synthetase targets). For benzimidazole-linked analogs, meta-substitutions enhance selectivity by reducing off-target hydrophobic interactions .
  • Competitive Binding Assays : Radiolabeled ligands (e.g., ³H or ¹⁴C derivatives) quantify displacement in the presence of competing substrates .

Q. How do environmental factors (e.g., light, oxygen) influence degradation pathways, and how are these mitigated in long-term studies?

  • Methodological Answer :
  • Photostability Testing : Expose samples to UV light (320–400 nm) and analyze via LC-MS for photodegradants. For dimethoxybenzoyl derivatives, methoxy groups are prone to demethylation under prolonged UV exposure .
  • Oxygen Sensitivity : Conduct reactions under argon vs. air to assess oxidation. Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) stabilize oxygen-sensitive intermediates .
  • Storage Recommendations : Store in amber vials at –20°C under nitrogen, with stability validated over 6–12 months via periodic HPLC analysis .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 2
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2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

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